8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Overview
Description
The compound is a derivative of 1,2,4-oxadiazole . Oxadiazole derivatives are known for their broad spectrum of biological activities and are often synthesized for their potential as agricultural pesticides .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their agricultural activities .Scientific Research Applications
Synthesis and Biological Assessment
- The synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, including variants with an 1,2,4-oxadiazole cycle, has been developed. These compounds have shown interesting biological properties, leading to their detailed pharmacological assessment (Karpina et al., 2019).
Heterocyclic Derivative Synthesis
- A series of new N- and S-substituted 1,3,4-oxadiazole derivatives, including those with 1,2,4-triazolo and 1,3,4-thiadiazole rings, have been synthesized. These compounds are structurally related and were characterized using spectral and analytical data (El‐Sayed et al., 2008).
Antimicrobial Evaluations
- 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines have been synthesized and evaluated for their antimicrobial activities. These compounds, synthesized via an iodine(III)-mediated oxidative approach, demonstrated significant antibacterial and antifungal properties (Prakash et al., 2011).
Antifungal and Antibacterial Properties
- Several studies have shown that various derivatives of 1,2,4-triazolo[4,3-a]pyridines, including those with 1,2,4-oxadiazole and 1,2,4-triazole moieties, possess significant antifungal and antibacterial activities. These include compounds synthesized via different methods and evaluated under various conditions (Bektaş et al., 2007), (Ibrahim et al., 2008), (Abdel-Monem, 2010).
Chemical Characterization and Crystal Structure
- The synthesis of triazolopyridines, such as 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine, has been reported, including their characterization through NMR, FTIR, MS, and X-ray diffraction. This research contributes to the understanding of the chemical structure and potential applications of these compounds (El-Kurdi et al., 2021).
Oxidative Synthesis Methods
- Innovative synthesis methods using oxidative cleavage of C=C bonds have been developed for the production of [1,2,4]triazolo[4,3-a]pyridines. These methods represent advancements in the synthesis of these compounds, offering new pathways for their production (Matcha & Vidavalur, 2021).
Future Directions
Mechanism of Action
Target of Action
Similar 1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antibacterial, anti-mycobacterial, antitumor, and anti-viral activities .
Mode of Action
It’s worth noting that similar 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .
Biochemical Pathways
Similar 1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .
Action Environment
It’s worth noting that similar 1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities in various environments .
Properties
IUPAC Name |
8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN5O2/c15-9-5-3-8(4-6-9)11-16-13(22-19-11)10-2-1-7-20-12(10)17-18-14(20)21/h1-7H,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFUAXAFCGYALP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NNC2=O)C(=C1)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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